molecular formula C20H19N3O6S2 B2867008 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922074-52-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2867008
CAS No.: 922074-52-0
M. Wt: 461.51
InChI Key: WIBXYCPWTMLSIX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked to a thiazole-acetamide core. The compound’s structure includes a 4-methoxyphenylsulfonamido group at the thiazole’s 2-position, which may enhance solubility and target interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-27-15-3-5-16(6-4-15)31(25,26)23-20-22-14(11-30-20)9-19(24)21-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBXYCPWTMLSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Construction: This often involves the condensation of α-haloketones with thiourea.

    Sulfonamide Formation:

    Final Coupling: The final step involves coupling the benzodioxole and thiazole-sulfonamide intermediates under suitable conditions, such as using a base like triethylamine in an appropriate solvent.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzodioxole moieties.

    Reduction: Reduction reactions could target the sulfonamide or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific biological pathways.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to these targets, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzodioxole-methyl-thiazole-acetamide backbone with several analogs. Key variations lie in the substituents on the thiazole ring and the sulfonamide group:

Compound Name / ID Thiazole Substituent Sulfonamide/Other Groups Core Structure Similarity
Target Compound 4-Methoxyphenylsulfonamido Benzodioxole-methyl-acetamide Reference
C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-...acetamide) 5-Bromothiophen-2-ylmethyl Methylamino High
SW-C165 2-Bromobenzyl Methylamino High
Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-...) 4-Phenyl-5-(4-trifluoromethoxybenzoyl) Cyclopropanecarboxamide Moderate
KCH-1521 (N-acylurea derivative) 2-(Benzo[d][1,3]dioxol-5-yloxy) Indole-ethyl-carbamoyl Low

Key Observations :

  • Substituent Effects: The 4-methoxyphenylsulfonamido group in the target compound contrasts with brominated (C26, SW-C165) or trifluoromethoxy (Compound 35) substituents in analogs. These differences influence electronic properties (e.g., electron-withdrawing vs.
  • Core Modifications : Compound 35 replaces the acetamide with a cyclopropanecarboxamide, reducing conformational flexibility compared to the target’s acetamide linker .

Yield Comparison :

  • C26 and SW-C165: 23–58% yields after HPLC purification .
  • Compound 35: 23% yield via carboxamide coupling .
  • Thiadiazole derivatives (): 70–80% yields using hydroxylamine or active methylene reagents .

Spectral and Physicochemical Properties

IR and NMR Signatures

  • Sulfonamide Stretching : The target’s sulfonamide group is expected to show IR bands at ~1150 cm⁻¹ (S=O) and ~1320 cm⁻¹ (S-N), consistent with analogs in .
  • Thiazole/Acetamide Peaks :
    • Thiazole C-H stretching: ~3100 cm⁻¹ (analogous to C26 ).
    • Acetamide C=O: ~1680 cm⁻¹ (matches ’s benzamide derivatives ).

Solubility and Stability

  • The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to brominated analogs (C26, SW-C165) .
  • Tautomerism observed in triazole-thiones () is unlikely in the target due to its rigid sulfonamide-thiazole structure .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar in structure have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, significantly lower than the reference drug Doxorubicin, which had IC50 values of 7.46 µM to 8.29 µM for the same cell lines .
  • Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways:
    • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
    • Apoptosis Induction : Studies involving annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by altering the expression of key proteins involved in the mitochondrial apoptosis pathway (e.g., Bax and Bcl-2) .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent :

  • Antibacterial Activity : Compounds with similar structural features have been tested against various bacterial strains. For example, one study reported MIC values for certain derivatives against Staphylococcus aureus and Escherichia coli ranging from 625 µg/mL to 1250 µg/mL .
  • Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives based on the thiazole framework and evaluated their biological activities. The most promising compound exhibited an IC50 value of 0.12 mg/mL against E. coli, indicating strong antibacterial potency .
  • Comparative Analysis : Another research effort compared the efficacy of this compound with existing antibiotics. The results suggested that certain derivatives could surpass traditional antibiotics in effectiveness against resistant strains .

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